molecular formula C10H11ClN2 B1320066 (2-Quinolyl)methylamine hydrochloride CAS No. 861036-67-1

(2-Quinolyl)methylamine hydrochloride

Cat. No.: B1320066
CAS No.: 861036-67-1
M. Wt: 194.66 g/mol
InChI Key: SUSYYDXUTFWSRV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Quinolyl)methylamine hydrochloride typically involves the reaction of quinoline derivatives with formaldehyde and ammonium chloride. One common method is the reductive amination of quinoline-2-carbaldehyde with ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (2-Quinolyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Quinolyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Uniqueness: (2-Quinolyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

quinolin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSYYDXUTFWSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594274
Record name 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861036-67-1
Record name 1-(Quinolin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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